Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1): A Strategic Scaffold in Advanced Medicinal Chemistry
Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1): A Strategic Scaffold in Advanced Medicinal Chemistry
The Strategic Value of the Scaffold
In the landscape of modern drug discovery, the pyrazine ring has emerged as a privileged pharmacophore, particularly in the design of targeted kinase inhibitors and allosteric modulators. Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (CAS 1823894-32-1) is a highly functionalized, densely substituted heterocyclic building block that offers researchers precise, orthogonal vectors for structural elaboration.
The strategic placement of three distinct functional groups—a methyl ester at C2, a methoxy group at C5, and a chlorine atom at C6—allows for sequential, regioselective modifications. This specific substitution pattern has been successfully deployed in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy[1] and allosteric SHP2 inhibitors[2].
Physicochemical Profiling & Structural Logic
Understanding the electronic push-pull dynamics of this molecule is critical for predicting its reactivity and optimizing synthetic workflows. The pyrazine core is inherently electron-deficient. However, the substituents modulate this baseline reactivity significantly.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Methyl 6-chloro-5-methoxypyrazine-2-carboxylate |
| CAS Registry Number | 1823894-32-1[3] |
| Molecular Formula | C₇H₇ClN₂O₃[4] |
| Molecular Weight | 202.59 g/mol [4] |
| C2 Substituent Effect | Electron-Withdrawing Group (EWG); activates the ring toward nucleophilic attack. |
| C5 Substituent Effect | Electron-Donating Group (EDG) via resonance; provides crucial H-bond acceptor capabilities. |
| C6 Substituent Effect | Inductive EWG; serves as a prime leaving group for transition-metal catalysis. |
Causality in Reactivity: The C5 methoxy group donates electron density into the pyrazine ring via resonance, which slightly deactivates the adjacent C6 position toward uncatalyzed Nucleophilic Aromatic Substitution (SNAr). However, the strong electron-withdrawing nature of the C2 methyl ester counteracts this, maintaining sufficient electrophilicity at C6 for robust Palladium-catalyzed cross-coupling reactions.
Synthetic Utility & Reactivity Mapping
The true power of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate lies in its orthogonal reactivity. The C6 chlorine can be engaged in Suzuki-Miyaura or Buchwald-Hartwig couplings without disrupting the C2 ester. Conversely, the C2 ester can be saponified and amidated while leaving the C6 chloride intact for later-stage diversification.
Orthogonal functionalization pathways of the pyrazine scaffold.
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize protocols that are not only high-yielding but also self-validating. The following workflows detail the causality behind each reagent choice to ensure reproducibility.
Workflow A: Palladium-Catalyzed C6 Arylation (Suzuki-Miyaura)
Objective: Introduce an aryl or heteroaryl group at the C6 position while preserving the C2 methyl ester.
Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine Methyl 6-chloro-5-methoxypyrazine-2-carboxylate (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).
-
Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).
-
Causality: Pd(dppf)Cl₂ is highly effective for electron-deficient heteroaryl chlorides. K₂CO₃ is chosen specifically because it is a mild inorganic base; using stronger bases like NaOH or KOH would cause premature hydrolysis of the C2 ester at elevated temperatures.
-
-
Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1, 0.1 M). The water is necessary to dissolve the inorganic base and activate the boronic acid via the formation of a boronate complex.
-
Reaction: Purge the flask with N₂ for 5 minutes. Heat the mixture to 90 °C for 2–4 hours.
-
Validation: Monitor the reaction via LC-MS. Look for the disappearance of the starting material peak (m/z 203[M+H]⁺) and the emergence of the coupled product mass.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Workflow B: C2 Carboxylate Derivatization (Saponification & Amidation)
Objective: Convert the C2 ester into a complex amide, a common motif for directing solvent-front interactions in kinase inhibitors[1].
Methodology:
-
Saponification: Dissolve the pyrazine ester (1.0 equiv) in THF/H₂O (3:1). Add LiOH·H₂O (1.5 equiv) and stir at room temperature for 2 hours.
-
Causality: LiOH is preferred over NaOH to ensure a mild, controlled hydrolysis that prevents potential degradation of the pyrazine ring.
-
-
Intermediate Validation: TLC (10% MeOH in DCM) should show complete consumption of the higher Rf ester. Acidify with 1N HCl to pH 3-4 to precipitate the pyrazine-2-carboxylic acid. Filter and dry.
-
Amidation: Dissolve the resulting acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes to form the active ester.
-
Causality: HATU is utilized because it is exceptionally efficient at activating electron-deficient heterocyclic carboxylic acids, minimizing side reactions and maximizing yield compared to standard carbodiimides like EDC.
-
-
Amine Addition: Add the target amine (1.1 equiv) and stir at room temperature for 4 hours.
-
Validation: Confirm product formation via LC-MS and ¹H NMR (specifically noting the shift of the amide N-H proton typically between 8.0–9.5 ppm).
Application in Drug Discovery: Kinase Inhibitor Design
In the context of oncology and immunology, the pyrazine core of CAS 1823894-32-1 is frequently utilized to target the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazine ring, along with the C5 methoxy oxygen, act as critical hydrogen-bond acceptors interacting with the kinase hinge region[1].
Meanwhile, the C6 and C2 vectors are directed toward the hydrophobic pocket and the solvent front, respectively. This spatial arrangement allows medicinal chemists to tune the pharmacokinetic properties (via the C2 solvent-exposed amide) and the target selectivity (via the C6 hydrophobic interaction).
Pharmacophore mapping of pyrazine derivatives in kinase active sites.
By leveraging the predictable reactivity and structural geometry of Methyl 6-chloro-5-methoxypyrazine-2-carboxylate, drug development professionals can rapidly generate libraries of highly potent, selective therapeutic agents.
References
- WO2023001794A1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer, Google P
- WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors, Google P
Sources
- 1. WO2023001794A1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 2. WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors - Google Patents [patents.google.com]
- 3. 2-chloro-6-methoxypyrazine purchase | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy Methyl 6-chloro-5-methoxypyrazine-2-carboxylate [smolecule.com]
